molecular formula C20H19N3O2 B11293156 3,4-dihydroisoquinolin-2(1H)-yl[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B11293156
M. Wt: 333.4 g/mol
InChI Key: JFXHQPGHOLSSPP-UHFFFAOYSA-N
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Description

2-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The pyrazole intermediate is then coupled with a tetrahydroisoquinoline derivative under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects that influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole

Uniqueness

2-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific combination of a pyrazole ring with a tetrahydroisoquinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C20H19N3O2/c1-25-17-8-6-15(7-9-17)18-12-19(22-21-18)20(24)23-11-10-14-4-2-3-5-16(14)13-23/h2-9,12H,10-11,13H2,1H3,(H,21,22)

InChI Key

JFXHQPGHOLSSPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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